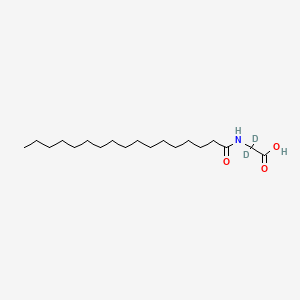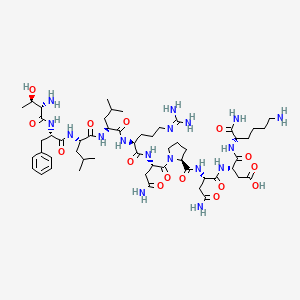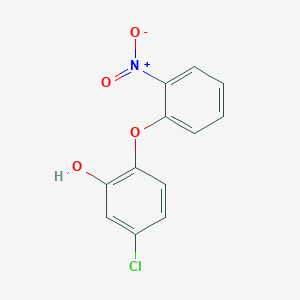
5-Chloro-2-(2-nitrophenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BaENR-IN-1, also known as Compound 5, is an inhibitor of Enoyl-Acyl Carrier Protein Reductase (ENR) with an IC50 value of 7.7 μM. This compound impedes the production of fatty acids crucial for bacterial growth by targeting the bacterial enzyme ENR. BaENR-IN-1 demonstrates significant antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BaENR-IN-1 involves the preparation of aryl ether inhibitors. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds typically involve the use of aryl halides and phenols under basic conditions, often employing palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production methods for BaENR-IN-1 are not explicitly detailed in the available literature. Generally, large-scale synthesis would involve optimization of the laboratory-scale synthetic route to ensure cost-effectiveness, scalability, and compliance with industrial safety standards .
Chemical Reactions Analysis
Types of Reactions
BaENR-IN-1 primarily undergoes inhibition reactions where it binds to the ENR enzyme, blocking its activity. The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
The synthesis of BaENR-IN-1 involves reagents such as aryl halides, phenols, and palladium catalysts. The reaction conditions often include a basic environment, typically achieved using bases like potassium carbonate or sodium hydroxide .
Major Products Formed
The major product formed from the synthesis of BaENR-IN-1 is the aryl ether inhibitor itself. No significant by-products are typically reported in the synthesis process .
Scientific Research Applications
BaENR-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
BaENR-IN-1 exerts its effects by inhibiting the Enoyl-Acyl Carrier Protein Reductase (ENR) enzyme. This inhibition blocks the synthesis of fatty acids essential for bacterial growth, thereby demonstrating antibacterial activity. The molecular target is the ENR enzyme, and the pathway involved is the fatty acid synthesis pathway in bacteria .
Comparison with Similar Compounds
BaENR-IN-1 is unique in its specific inhibition of the ENR enzyme with a relatively low IC50 value of 7.7 μM. Similar compounds include other aryl ether inhibitors that target the same enzyme but may differ in their potency and specificity. Examples of similar compounds are:
Triclosan: Another ENR inhibitor with broader applications but higher IC50 values.
Isoniazid: Used in tuberculosis treatment, also targets fatty acid synthesis but through a different mechanism
BaENR-IN-1 stands out due to its specific and potent inhibition of the ENR enzyme, making it a valuable compound for antibacterial research.
Properties
Molecular Formula |
C12H8ClNO4 |
|---|---|
Molecular Weight |
265.65 g/mol |
IUPAC Name |
5-chloro-2-(2-nitrophenoxy)phenol |
InChI |
InChI=1S/C12H8ClNO4/c13-8-5-6-12(10(15)7-8)18-11-4-2-1-3-9(11)14(16)17/h1-7,15H |
InChI Key |
COIDXTLVJPMZNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


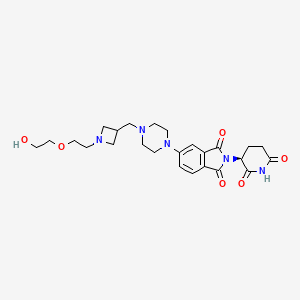
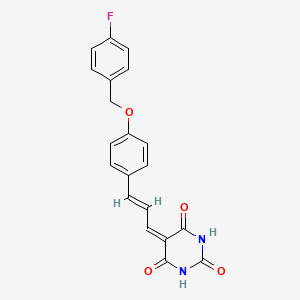
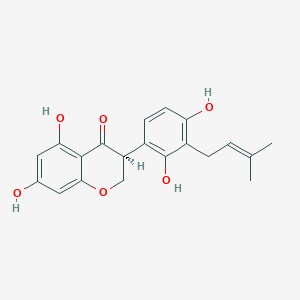
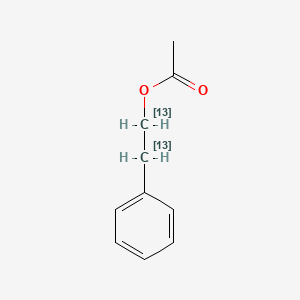
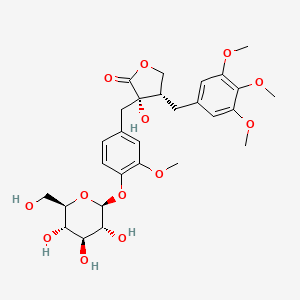
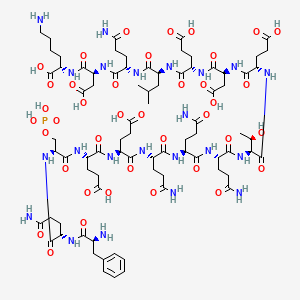

![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)

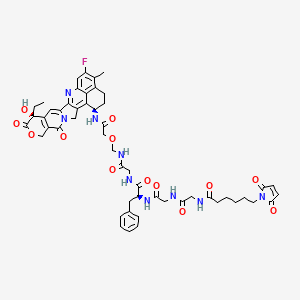
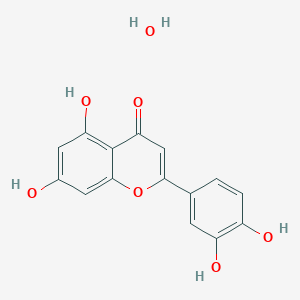
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
